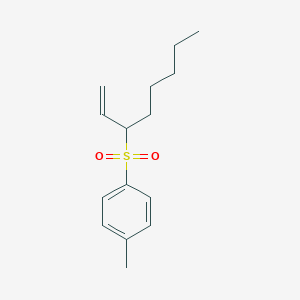
1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and an oct-1-ene-3-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene typically involves the sulfonylation of 1-methyl-4-(oct-1-enyl)benzene. This can be achieved through the reaction of the starting material with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(phenylsulfonyl)benzene
Comparison: 1-Methyl-4-(oct-1-ene-3-sulfonyl)benzene is unique due to the presence of the oct-1-ene-3-sulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the oct-1-ene-3-sulfonyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that its simpler counterparts may not be able to achieve.
Properties
CAS No. |
79243-02-0 |
|---|---|
Molecular Formula |
C15H22O2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-methyl-4-oct-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C15H22O2S/c1-4-6-7-8-14(5-2)18(16,17)15-11-9-13(3)10-12-15/h5,9-12,14H,2,4,6-8H2,1,3H3 |
InChI Key |
QPJPLIILDVVQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
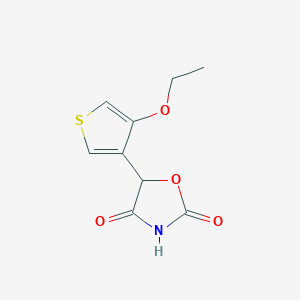
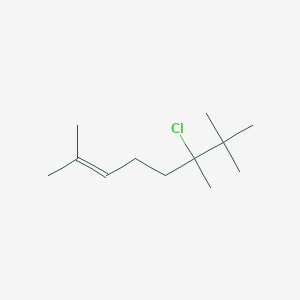
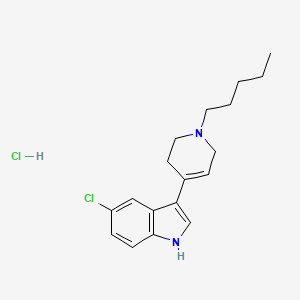
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
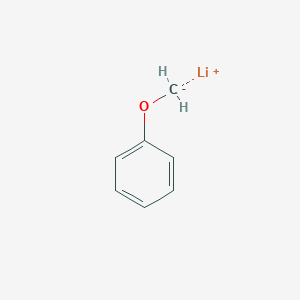
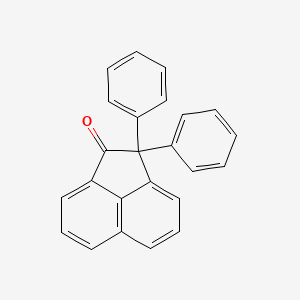
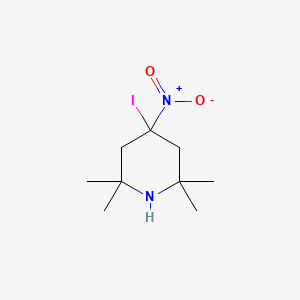
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
phosphanium bromide](/img/structure/B14427410.png)
